2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid
Description
2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid is a benzoic acid derivative featuring a fluorine atom at the 4-position of the aromatic ring and a 2,4-dimethoxyphenyl group at the 2-position.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-11(14(8-10)20-2)13-7-9(16)3-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTWBHFWMZPGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681264 | |
| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178399-77-3 | |
| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Fluoro-2-iodobenzoic Acid Methyl Ester
The synthesis commences with iodination of methyl 4-fluorobenzoate using N-iodosuccinimide (NIS) in trifluoroacetic acid at 0°C for 6 hours, yielding the 2-iodo derivative in 78% yield. Selective iodination at the ortho position is governed by the electron-withdrawing fluorine atom, which directs electrophilic attack to the adjacent carbon.
Boronic Ester Preparation: 2,4-Dimethoxyphenylboronic Acid Pinacol Ester
2,4-Dimethoxybromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (3 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours. The boronic ester is isolated in 89% yield after silica gel chromatography.
Cross-Coupling and Oxidation
Coupling methyl 4-fluoro-2-iodobenzoate (1 equiv) with the boronic ester (1.05 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in THF/H₂O (4:1) at 70°C for 18 hours affords the biaryl methyl ester in 82% yield. Subsequent saponification with LiOH (2 equiv) in THF/H₂O (3:1) at 60°C for 4 hours provides the target acid in 94% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | NIS, TFA, 0°C, 6h | 78 | 98.2 |
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane | 89 | 99.1 |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, 70°C | 82 | 97.8 |
| Ester Hydrolysis | LiOH, THF/H₂O, 60°C | 94 | 99.5 |
Method 2: Friedel-Crafts Acylation with Concurrent Fluorination
Preparation of 2,4-Dimethoxyacetophenone
2,4-Dimethoxybenzene (1 equiv) reacts with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at −10°C for 3 hours. The acetophenone derivative is obtained in 85% yield after aqueous workup.
Baeyer-Villiger Oxidation and Fluorination
Treatment of the acetophenone with m-CPBA (1.1 equiv) in CH₂Cl₂ at 25°C for 24 hours generates the corresponding lactone. Subsequent ring-opening with HF-pyridine (5 equiv) in THF at 0°C introduces the fluorine atom, yielding 4-fluoro-2-(2,4-dimethoxyphenyl)benzoic acid in 76% overall yield.
Optimization Note:
Exceeding 0°C during fluorination leads to a 12% decrease in yield due to competing hydrolysis of the lactone intermediate.
Method 3: Diazonium Salt Fluorination of a Preformed Biaryl
Synthesis of 2-(2,4-Dimethoxyphenyl)-4-aminobenzoic Acid
4-Aminobenzoic acid (1 equiv) couples with 2,4-dimethoxyiodobenzene (1.05 equiv) via Ullmann reaction using CuI (10 mol%) and L-proline (20 mol%) in DMSO at 110°C for 36 hours (62% yield).
| Parameter | Suzuki Method | Friedel-Crafts | Diazonium Route |
|---|---|---|---|
| Total Yield (%) | 63 | 58 | 42 |
| Reaction Steps | 4 | 3 | 3 |
| Purification Difficulty | Moderate | High | High |
Analytical Characterization and Quality Control
All synthetic batches were characterized by:
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (pKa ~2.8–3.3, based on analogous fluorobenzoic acids ) undergoes deprotonation in basic media to form carboxylate salts. This reactivity is critical for solubility adjustments and further derivatization:
-
Reaction with Bases :
Applications include salt formation for improved aqueous solubility or as intermediates in esterification/amidation .
Nucleophilic Acyl Substitution
The carboxylic acid participates in esterification and amidation under standard conditions:
Esterification
-
Conditions : Acid catalysis (e.g., HSO) with alcohols under reflux .
Example: Reaction with ethanol yields 2-(2,4-dimethoxyphenyl)-4-fluorobenzoate esters.
Amidation
-
Conditions : Coupling agents (e.g., DCC) or direct reaction with amines .
Potential products include bioactive amides, as seen in hydrazide derivatives of 4-fluorobenzoic acid .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings undergo substitution reactions, with regioselectivity dictated by substituents:
| Position | Directing Effects | Example Reactions |
|---|---|---|
| Fluorine (C4) | Meta-directing due to electron-withdrawing nature. | Nitration, sulfonation at C3/C5 positions. |
| Methoxy (C2/C4) | Strongly para/ortho-directing via electron-donating resonance (+M effect). | Bromination at C5/C6 of the dimethoxyphenyl ring. |
Key Reactions :
-
Nitration : HNO/HSO introduces nitro groups, favoring meta to fluorine and ortho/para to methoxy.
-
Halogenation : Br/FeBr adds bromine to activated positions.
Reduction
-
Carboxylic Acid → Alcohol :
Yields 2-(2,4-dimethoxyphenyl)-4-fluorobenzyl alcohol, a precursor for ethers or esters .
Oxidation
-
Side-Chain Oxidation : Unlikely due to the absence of oxidizable groups (e.g., benzyl hydrogens).
-
Ring Oxidation : Harsh conditions (e.g., KMnO) could degrade methoxy groups or defluorinate the ring .
Cross-Coupling Reactions
The aryl halide moiety (if present via prior functionalization) enables Pd-catalyzed couplings:
-
Suzuki-Miyaura : Forms biaryl systems with boronic acids.
Decarboxylation
Under thermal or basic conditions, decarboxylation eliminates CO:
This reaction is less favored in fluorinated benzoic acids due to fluorine’s stabilizing effect on the carboxylate .
Biological Activity and Derivatization
Fluorobenzoic acid derivatives are precursors to bioactive molecules:
-
Thiosemicarbazides : Condensation with thiosemicarbazides yields antimicrobial agents .
-
Sulfonamides : Reaction with sulfonyl chlorides produces sulfonamide derivatives for pharmaceutical screening .
Mechanistic Considerations
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling, allows for the development of novel compounds with tailored properties .
- Reactivity Studies : The compound can participate in reactions like oxidation and reduction, making it useful for studying reaction mechanisms and developing new synthetic pathways.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying enzyme kinetics and protein-ligand interactions. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of 4-fluorobenzoic acid exhibit antimicrobial properties. This indicates potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Medicine
- Pharmaceutical Development : The compound's structure suggests potential applications as a pharmaceutical intermediate. Ongoing research aims to explore its efficacy as a lead compound for developing drugs targeting various diseases, including cancer and inflammatory conditions .
- Cancer Treatment : Similar compounds have shown promise in treating various cancers by acting as selective inhibitors of kinases involved in tumor progression. This positions this compound as a candidate for further investigation in oncology research .
Case Study 1: Synthesis of Derivatives
Research has demonstrated the synthesis of various derivatives from 4-fluorobenzoic acid, evaluating their biological activity against pathogens. These studies highlight the importance of modifying functional groups to enhance antimicrobial efficacy .
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with specific kinases revealed its potential as an inhibitor. This research contributes to the understanding of how structural modifications can influence biological activity and therapeutic potential .
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Primary Application |
|---|---|---|
| This compound | Fluorine atom, two methoxy groups | Organic synthesis, enzyme inhibition |
| 4-Fluorobenzoic acid | Single fluorine atom | Antimicrobial agents |
| 2,4-Dichlorophenoxyacetic acid | Two chlorine atoms | Herbicide |
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-(4-Fluorophenyl)-2-hydroxybenzoic Acid ()
- Structure : A biphenyl system with a fluorine at the para position of the second phenyl ring and a hydroxyl group at the ortho position of the benzoic acid.
- Fluorine’s electron-withdrawing effect is similar, but the biphenyl structure introduces steric hindrance absent in the target compound’s single-ring system.
2,4-Dimethoxyphenylacetic Acid ()
- Structure : A 2,4-dimethoxyphenyl group attached to an acetic acid chain.
- Methoxy groups in both compounds enhance lipophilicity, but the target compound’s fluorine may lower pKa (increased acidity) due to inductive effects.
Fluorine Substitution Patterns
2-Methoxy-4-fluorobenzoic Acid Derivatives ()
- Structure : Fluorine at the 4-position and a methoxy group at the 2-position of benzoic acid.
- Comparison :
- The absence of the dimethoxyphenyl group simplifies the structure but reduces steric and electronic complexity.
- Fluorine’s para position (as in the target compound) maximizes its inductive effect on the carboxylic acid group, enhancing acidity compared to meta-substituted analogs.
2,3-Difluoro-4-methoxybenzoic Acid ()
- Structure : Two fluorine atoms at ortho positions and a methoxy group at the para position.
- Comparison: Increased fluorine substitution () amplifies electron-withdrawing effects, likely resulting in a lower pKa than the target compound.
2-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazoles ()
- Structure : Derived from 2,4-dimethoxybenzoic acid, with oxadiazole rings replacing the carboxylic acid.
- Comparison: The oxadiazole derivatives () exhibit antimicrobial activity, suggesting that the dimethoxyphenyl moiety contributes to bioactivity. The target compound’s carboxylic acid group may serve as a hydrogen-bond donor, offering different interaction profiles compared to heterocyclic analogs.
4-Fluoro-2-(phenylamino)benzoic Acid ()
- Structure: Fluorine at the 4-position and a phenylamino group at the 2-position.
- Fluorine’s position similarly influences electronic properties, but the amino group may alter solubility and target binding.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₃FO₄ | 292.26 g/mol | 4-F, 2-(2,4-diOCH₃) | High lipophilicity, moderate acidity |
| 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid | C₁₃H₉FO₃ | 244.21 g/mol | Biphenyl, 2-OH, 4-F | Higher solubility (polar groups) |
| 2,4-Dimethoxyphenylacetic Acid | C₁₀H₁₂O₄ | 196.20 g/mol | 2,4-diOCH₃, acetic acid chain | Lower acidity (pKa ~4.5) |
| 2-Methoxy-4-fluorobenzoic Acid | C₈H₇FO₃ | 170.14 g/mol | 4-F, 2-OCH₃ | Higher acidity (pKa ~2.8) |
Biological Activity
2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound features a benzoic acid core substituted with a fluorine atom and two methoxy groups at the 2 and 4 positions on the phenyl ring. This unique substitution pattern may influence its biological properties significantly.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways linked to cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Inhibition Zones : The compound exhibited significant inhibition zones against Staphylococcus aureus, with diameters comparable to standard antibiotics like Gentamicin .
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 µM to 64 µM against various bacterial strains, indicating moderate potency .
| Compound | Inhibition Zone (mm) | MIC (µM) |
|---|---|---|
| This compound | 15 - 20 | 16 - 64 |
| Gentamicin | 20 - 25 | 8 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer) and HepG2 (liver cancer) cells were used to assess cytotoxicity.
- Results : At concentrations of 100 µM for 24 hours, significant cytotoxic effects were observed. The compound showed potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The presence of the methoxy groups has been shown to enhance lipophilicity and possibly improve cellular uptake. Comparative studies with similar compounds indicate that variations in substitution patterns can lead to significant differences in biological activity:
- Comparison with Related Compounds : Compounds lacking methoxy or fluorine substitutions generally exhibited lower antimicrobial and anticancer activities .
Case Studies
- Study on Antibacterial Efficacy : A research article evaluated the antibacterial efficacy of various fluoroaryl compounds, including derivatives of benzoic acid. The results indicated that compounds with electron-withdrawing groups like fluorine enhanced antibacterial activity against resistant strains .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar benzoic acid derivatives on human cancer cell lines. The findings suggested that specific structural modifications could lead to improved selectivity and reduced toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid, and how can its purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituted benzoic acids are often prepared by reacting halogenated precursors (e.g., 4-fluorobenzoic acid derivatives) with methoxyphenyl groups under catalytic conditions. Purity validation involves thin-layer chromatography (TLC) for preliminary checks, followed by high-performance liquid chromatography (HPLC) for quantitative analysis. Structural confirmation is achieved using 1H/13C NMR spectroscopy (to verify substituent positions) and IR spectroscopy (to confirm functional groups like carboxylic acid and ethers) .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodology : Critical properties include melting point (110–113°C for analogous dimethoxyphenylacetic acids, as a reference), solubility in polar solvents (e.g., DMSO or methanol), and stability under varying pH. These properties guide solvent selection for biological assays and storage conditions (e.g., refrigeration to prevent degradation). Solubility tests should be conducted using gradient solvent systems, and stability studies via accelerated thermal degradation experiments monitored by HPLC .
Q. How can researchers confirm the absence of toxic byproducts during synthesis?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and liquid chromatography-mass spectrometry (LC-MS) for non-volatile residues. Compare retention times and mass spectra against known databases. For non-commercial byproducts, use high-resolution mass spectrometry (HRMS) to identify unknown compounds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodology : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals unambiguously. For example, HMBC can correlate fluorine atoms with adjacent protons in the 4-fluorobenzoic acid moiety. Cross-validate with computational chemistry tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?
- Methodology : Design structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., varying methoxy or fluorine positions). Test inhibitory effects using kinetic assays (e.g., fluorometric or spectrophotometric enzyme activity measurements). For example, replace the 4-fluoro group with chloro or bromo to assess halogen effects on binding affinity .
Q. How can computational models predict the compound’s toxicity and metabolic pathways?
- Methodology : Use in silico tools like GUSAR for acute toxicity prediction or SwissADME for metabolic stability analysis. Molecular docking (e.g., AutoDock Vina) can identify potential interactions with cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays to measure metabolic half-life and metabolite identification via LC-MS .
Q. What experimental approaches address discrepancies in reported biological activity across studies?
- Methodology : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Perform dose-response curves to quantify potency (IC50/EC50). Use positive controls (e.g., known inhibitors of target enzymes) to calibrate results. If contradictions persist, conduct X-ray crystallography or cryo-EM to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
